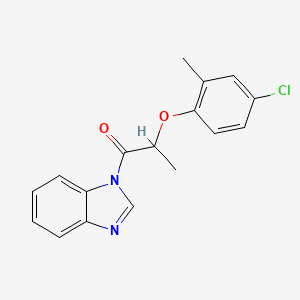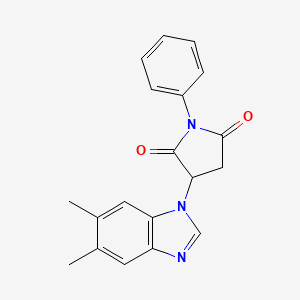![molecular formula C21H28ClN7OS B10863958 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{4-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperazin-1-yl}acetamide](/img/structure/B10863958.png)
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{4-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperazin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]PIPERAZINO}ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]PIPERAZINO}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the 4-chlorophenylsulfanyl ethyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate ethylating agent under basic conditions.
Synthesis of the piperazine derivative: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine reacts with a suitable halogenated precursor.
Coupling with the pyrimidine derivative: The final step involves the coupling of the piperazine derivative with the pyrimidine derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]PIPERAZINO}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]PIPERAZINO}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(4-BROMOPHENYL)SULFANYL]ETHYL}-2-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]PIPERAZINO}ACETAMIDE
- **N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-2-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]PIPERAZINO}ACETAMIDE
Uniqueness
N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-{4-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINOMETHYL]PIPERAZINO}ACETAMIDE is unique due to the presence of the 4-chlorophenylsulfanyl group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy or selectivity for specific applications.
Properties
Molecular Formula |
C21H28ClN7OS |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-[4-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H28ClN7OS/c1-15-13-16(2)26-21(25-15)27-20(23)29-10-8-28(9-11-29)14-19(30)24-7-12-31-18-5-3-17(22)4-6-18/h3-6,13H,7-12,14H2,1-2H3,(H,24,30)(H2,23,25,26,27) |
InChI Key |
SJWKQCDLSXKHBB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)CC(=O)NCCSC3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)CC(=O)NCCSC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopropyl-3-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea](/img/structure/B10863881.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10863886.png)
![methyl 2-({[(1R,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10863898.png)
![2-Isopropyl-5-methylcyclohexyl 2-{[5-({2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetate](/img/structure/B10863904.png)
![4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B10863910.png)
![dimethyl 5-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]isophthalate](/img/structure/B10863918.png)


![2-chloro-5-[3-(2-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10863943.png)


![N-benzyl-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10863961.png)
![N-[1-(propan-2-yl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B10863965.png)
![ethyl 2-({(E)-[(1,6-dimethyl-3-oxo-2-phenyl-1,2,3,4-tetrahydropyridazin-4-yl)amino]methylidene}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B10863972.png)
